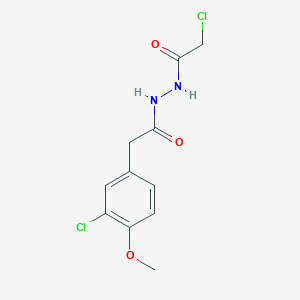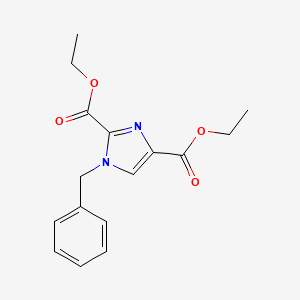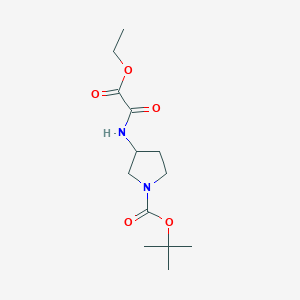![molecular formula C16H15BrFN3O2 B6462379 3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine CAS No. 2548995-32-8](/img/structure/B6462379.png)
3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination: : Pyridine can be brominated at specific positions using N-bromosuccinimide (NBS) or other brominating agents.
Pyrrolidine Functionalization: : Addition of pyrrolidine via cyclization reactions using appropriate catalysts.
Fluoropyridinyl-Oxy Methylation: : This involves the reaction of 5-fluoropyridine with methanol derivatives to introduce the fluoropyridin-2-yloxy group.
Industrial Production Methods
Industrial preparation typically involves multi-step synthesis under controlled conditions, using high-purity reagents and advanced catalysis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : It can undergo various substitution reactions due to the presence of reactive halides and pyridine rings.
Oxidation and Reduction: : Both the pyridine and pyrrolidine groups can be targets for oxidation and reduction reactions.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employs agents such as lithium aluminium hydride or hydrogen in the presence of palladium on carbon.
Major Products
The reactions can yield derivatives with modified functional groups that have different properties and applications, such as more active pharmacophores or different binding affinities in biochemical systems.
Scientific Research Applications
Chemistry
Used in organic synthesis to develop new reactions and pathways, particularly in heterocyclic chemistry.
Biology
Studies involve understanding its interaction with biological macromolecules, like enzymes or receptors.
Medicine
Industry
Could be used in the development of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The compound likely interacts with molecular targets via binding interactions facilitated by its unique structure. The fluoropyridin-2-yloxy group may provide selectivity towards certain biological targets, while the bromopyridine moiety could be involved in additional binding or reactivity. It may inhibit or activate specific pathways depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-pyridyl derivatives: : Share the bromopyridine core but differ in substituent groups.
Fluoropyridine derivatives: : Similar in their pyridine ring structure but lack the bromopyridine functional group.
Pyrrolidine-based compounds: : Share the pyrrolidine moiety but vary in other substituents.
Uniqueness
This compound's uniqueness lies in the combination of bromopyridine and fluoropyridin-2-yloxy moieties, which might offer distinct chemical reactivity and biological activity compared to other similar molecules.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN3O2/c17-13-5-12(6-19-7-13)16(22)21-4-3-11(9-21)10-23-15-2-1-14(18)8-20-15/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUZBPYDTNZEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B6462297.png)
![N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462299.png)
![N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6462319.png)
![4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462327.png)

![4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462339.png)
![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)
![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)


![N-[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462370.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B6462375.png)
![5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6462385.png)
![2-(benzylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6462391.png)
